3-Dimethylaminophenol
Overview
Description
3-Dimethylaminophenol: is a chemical compound with the molecular formula C8H11NO . It appears as a white to light brown crystalline powder and is known for its solubility in water and ethanol, but insolubility in ether . The compound consists of a phenolic ring with a dimethylamino group attached to it .
Mechanism of Action
Target of Action
The primary target of this compound is the respiratory system . It interacts with the ferrous heme within hemoglobin .
Mode of Action
This compound works by reducing silver ions to metallic silver, which forms the image on photographic film or paper . In the context of the respiratory system, it interacts with the ferrous heme within hemoglobin, converting it to the ferric form (methemoglobin). If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .
Biochemical Pathways
The compound affects the respiratory chain in intermediary metabolism. In this process, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen .
Pharmacokinetics
It’s known that the compound is sensitive to prolonged exposure to air and is insoluble in water , which could impact its bioavailability.
Result of Action
The interaction of this compound with its targets results in the restoration of normal cellular respiration when methemoglobin is formed in excess . This can have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to prolonged exposure to air . Also, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard, indicating that safety measures should be taken when handling this compound .
Biochemical Analysis
Cellular Effects
It has been suggested that it may induce the generation of reactive oxygen species (ROS), leading to cytotoxicity and DNA damage .
Molecular Mechanism
It is hypothesized that it may undergo a redox cycle with its metabolites, leading to the generation of ROS . These ROS can then cause damage to cellular components, including DNA .
Temporal Effects in Laboratory Settings
It is known that it can induce the generation of ROS, which can cause cellular damage over time .
Metabolic Pathways
It is known to be metabolized in the body, potentially involving cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Dimethylaminophenol typically involves the reaction of dimethylamine aqueous solution with resorcinol. The process includes the following steps:
Reaction: Dimethylamine aqueous solution reacts with resorcinol to form crude this compound.
Purification: The crude product is treated with industrial liquid alkali, followed by extraction with toluene to remove by-products.
Neutralization and Washing: The aqueous phase is neutralized, and unreacted resorcinol is removed by washing.
Distillation: Vacuum distillation is performed to obtain pure this compound
Industrial Production Methods: The industrial production method is similar to the synthetic route but optimized for large-scale production. It involves the use of high-pressure reactors and controlled temperature conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylaminophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form colored products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and sulfuric acid.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Halogenated organics and acid halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Colored compounds are formed upon oxidation.
Reduction Products: Reduced forms of the compound are obtained.
Substitution Products: Various substituted phenolic compounds are formed.
Scientific Research Applications
3-Dimethylaminophenol has diverse applications in scientific research, including:
Comparison with Similar Compounds
- 3-Diethylaminophenol
- 4-Aminophenol
- 3-Aminophenol
- (Dimethylaminomethyl)phenol
Comparison: 3-Dimethylaminophenol is unique due to its specific structure, which includes a dimethylamino group attached to the phenolic ring. This structure imparts distinct chemical properties, such as its solubility in water and ethanol and its ability to undergo oxidation to form colored products . Compared to similar compounds like 3-Diethylaminophenol and 4-Aminophenol, this compound has unique applications in photography and as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
3-(dimethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJRHHDBDCQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | 3-DIMETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025101 | |
Record name | 3-Dimethylaminophenol | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-dimethylaminophenol appears as needles (from ligroin) or a dark gray solid. (NTP, 1992) | |
Record name | 3-DIMETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
509 to 514 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-DIMETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 3-DIMETHYLAMINOPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
99-07-0 | |
Record name | 3-DIMETHYLAMINOPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(Dimethylamino)phenol | |
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Record name | 3-Dimethylaminophenol | |
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Record name | 3-(Dimethylamino)phenol | |
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Record name | Phenol, 3-(dimethylamino)- | |
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Record name | 3-Dimethylaminophenol | |
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Record name | 3-dimethylaminophenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.479 | |
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Record name | 3-(DIMETHYLAMINO)PHENOL | |
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Melting Point |
180 to 183 °F (NTP, 1992) | |
Record name | 3-DIMETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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